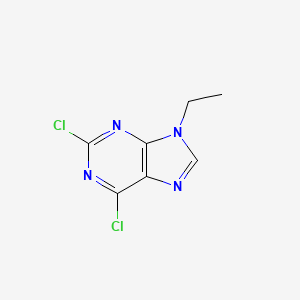

2,6-dichloro-9-ethyl-9H-purine

Description

Historical Context of Purine (B94841) Analogs in Drug Discovery

The journey of purine analogs in drug discovery is a compelling narrative of scientific inquiry and therapeutic innovation. Historically, the quest to find new medicines often involved screening natural products or serendipitous discoveries. wikipedia.org A pivotal shift occurred with the understanding that the biological effects of drugs are mediated by specific interactions with macromolecules like proteins and nucleic acids. wikipedia.org This led to the targeted synthesis of molecules designed to interfere with specific biological pathways.

The mid-20th century marked a turning point with the work of George Hitchings and Gertrude Elion, who systematically studied nucleic acid metabolism. Their research, which earned them the Nobel Prize in 1988, focused on creating purine analogs to disrupt DNA synthesis in cancer cells and microorganisms. researchgate.net This pioneering work led to the development of groundbreaking drugs such as 6-mercaptopurine (B1684380) for leukemia and azathioprine (B366305), the first immunosuppressant that enabled human organ transplantation. wikipedia.orgresearchgate.netnih.gov These early successes firmly established purine analogs as a rich source of therapeutic agents and laid the groundwork for future research in this area. nih.gov

Significance of Halogenated Purine Derivatives in Pharmaceutical Sciences

The introduction of halogen atoms into the purine scaffold has been a widely exploited strategy in drug discovery, significantly influencing the biological activity of the resulting compounds. tandfonline.com Halogenation can profoundly alter a molecule's physicochemical properties, such as its size, lipophilicity, and electronic distribution. These changes can, in turn, affect how the molecule interacts with its biological target, potentially leading to enhanced potency and selectivity. tandfonline.commdpi.com

The presence of halogens can also introduce the possibility of halogen bonding, a non-covalent interaction that can contribute to the stability of protein-ligand complexes. tandfonline.com Dichloro-substituted purines, in particular, have demonstrated significant potential as antiproliferative agents. nih.gov The reactivity of the chlorine atoms at the C2 and C6 positions of the purine ring allows for subsequent chemical modifications, making them valuable intermediates in the synthesis of diverse libraries of compounds for biological screening. vulcanchem.comarkat-usa.org

Overview of 2,6-Dichloro-9-ethyl-9H-purine as a Research Scaffold

This compound is a synthetic organic compound belonging to the purine family. vulcanchem.com Its molecular formula is C₇H₆Cl₂N₄, and it has a molecular weight of 217.06 g/mol . vulcanchem.com The structure features a purine core with two chlorine atoms at the 2 and 6 positions and an ethyl group at the 9-position of the purine ring. vulcanchem.com

The primary utility of this compound in medicinal chemistry lies in its role as a synthetic intermediate. vulcanchem.com The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. vulcanchem.com This chemical reactivity makes it a valuable starting material for creating libraries of substituted purines with tailored biological activities. vulcanchem.comevitachem.com For instance, it can be used to synthesize compounds with potential kinase inhibitory activity, which are of interest in cancer research. vulcanchem.comgoogle.com

The synthesis of this compound typically starts from 2,6-dichloropurine (B15474), which is then alkylated with a reagent like iodoethane. vulcanchem.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₄ | vulcanchem.com |

| Molecular Weight | 217.06 g/mol | vulcanchem.com |

| IUPAC Name | This compound | achemblock.com |

| Purity | ≥95% | vulcanchem.com |

| Solubility | Soluble in DMF and DMSO; limited solubility in polar solvents like water. | vulcanchem.com |

Emerging Research Trajectories for Purine-Based Compounds

The field of purine chemistry continues to be a vibrant area of research with several promising future directions. numberanalytics.com Recent advancements in synthesis techniques, such as microwave-assisted and catalytic synthesis, are enabling the more efficient production of complex purine derivatives. numberanalytics.com

Key emerging research trajectories include:

Development of Novel Anticancer Agents: Researchers are actively exploring new purine-based compounds with potent and selective anticancer activity. nih.gov This includes the synthesis of hybrid molecules that combine the purine scaffold with other pharmacophores like chalcones and thiazoles to target various cancer cell lines. nih.govresearchgate.net

Targeting Kinases and Other Enzymes: Purine analogs are being investigated as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. google.commdpi.com

Antiviral and Antimicrobial Applications: The structural similarity of purine analogs to natural nucleosides makes them promising candidates for the development of new antiviral and antimicrobial drugs. researchgate.netontosight.aiontosight.ai

Computational and AI-Driven Drug Discovery: The use of artificial intelligence and machine learning is expected to accelerate the discovery of new purine-based drug candidates by predicting their properties and biological activities. numberanalytics.com

Materials Science: The unique electronic properties of purine-based compounds are also being explored for applications in materials science, such as in the development of conductive and optoelectronic materials. numberanalytics.com

The ongoing exploration of the chemical space around the purine scaffold, facilitated by versatile intermediates like this compound, is poised to deliver the next generation of innovative medicines and materials. researchgate.netnumberanalytics.com

Properties

IUPAC Name |

2,6-dichloro-9-ethylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRESUDAFHFFHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2,6-dichloro-9-ethyl-9H-purine

The synthesis of this compound predominantly relies on the alkylation of the purine (B94841) core, with 2,6-dichloropurine (B15474) serving as the primary starting material. The regioselectivity of the alkylation is a critical aspect, with the N9 position being the thermodynamically favored site for substitution.

Alkylation of 2,6-Dichloropurine with Iodoethane

A direct and efficient method for the synthesis of this compound involves the N-alkylation of 2,6-dichloropurine with iodoethane. While specific studies detailing this exact transformation are not extensively documented in readily available literature, the general principles of purine alkylation are well-established. In a related example, the exclusive formation of 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine was achieved by treating 6-(2-butylimidazol-1-yl)-2-chloropurine with sodium hydride in DMF, followed by the addition of ethyl iodide researchgate.net. This demonstrates the feasibility of selective N9-ethylation of a purine derivative using an ethyl halide. The reaction typically proceeds by deprotonation of the purine nitrogen with a base, followed by nucleophilic attack on the iodoethane.

Regiospecific N9-Alkylation Approaches

Achieving regioselectivity in the alkylation of purines is crucial to avoid the formation of undesired N7 isomers. Several strategies have been developed to ensure the specific formation of the N9-alkylated product.

One common approach involves the use of a base to deprotonate the purine, followed by reaction with an alkyl halide. The choice of base and solvent can significantly influence the N9/N7 ratio. For instance, the use of potassium carbonate in DMF is a frequently employed method for the N9-alkylation of purines researchgate.net.

Another strategy to enhance N9-regioselectivity is to utilize the steric hindrance around the N7 position. By introducing a bulky substituent on the purine ring, the N7 position can be shielded, thereby directing the alkylating agent to the more accessible N9 position researchgate.net.

Furthermore, the Vorbrüggen glycosylation method, typically used for the synthesis of nucleosides, can be adapted for N9-alkylation by using a tert-alkyl halide in place of a protected sugar nih.gov. While this method often favors the N9 isomer, the regioselectivity can be influenced by the choice of Lewis acid catalyst and reaction conditions nih.govscilit.com.

The table below summarizes various alkylation reactions on purine derivatives, highlighting the conditions used to achieve N9-regioselectivity.

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product(s) | Reference |

| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | Sodium hydride | DMF | 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine (exclusive) | researchgate.net |

| 2,6-Dichloropurine | Morpholine | N,N-diisopropylethylamine | n-Butanol | 2-Chloro-6-morpholino-9H-purine | researchgate.net |

| 6-Chloropurine | Benzyl bromide | K2CO3 | DMF | N-benzylated purines | researchgate.net |

| 6-Chloropurine | tert-Butyl bromide | SnCl4 | Acetonitrile | 7-(tert-butyl)-6-chloropurine and 9-(tert-butyl)-6-chloropurine | nih.gov |

Utilization of 2,6-Dichloropurine as a Starting Material

2,6-Dichloropurine is a cornerstone in the synthesis of a vast array of purine derivatives due to the reactivity of its two chlorine atoms towards nucleophilic substitution nih.govgoogle.com. This di-chloro substitution allows for sequential and regioselective functionalization of the purine ring at the C2 and C6 positions researchgate.net. Its utility extends to the preparation of various biologically active compounds, making it an indispensable precursor in medicinal chemistry nih.govresearchgate.net. The synthesis of 2,6-dichloropurine itself can be achieved through various methods, including the chlorination of xanthine or the cyclization of pyrimidine derivatives google.comgoogle.com.

Derivative Synthesis and Structural Diversification

The presence of two reactive chloro substituents in this compound provides a platform for extensive structural modifications, primarily through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at C-2 and C-6 Positions

The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to displacement by a variety of nucleophiles nih.govlibretexts.orgrsc.org. The reactivity of these positions differs, with the C6 position generally being more susceptible to nucleophilic attack than the C2 position. This differential reactivity allows for selective functionalization.

Amination reactions are a key strategy for the structural diversification of this compound, leading to the synthesis of various amino-purine derivatives. The introduction of amino groups can significantly alter the biological properties of the purine scaffold.

The differential reactivity of the C6 and C2 positions allows for the stepwise introduction of different amino groups. For instance, the reaction of a 2,6-dichloropurine derivative with an amine often results in the selective substitution at the C6 position under milder conditions, while substitution at the C2 position may require more forcing conditions.

A study on the amination of 2-chloro-9-isopropyl-9H-purine provides a relevant model for the reactivity of this compound. The reaction with ethylamine in the presence of triethylamine in DMF at 90 °C resulted in the formation of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. This demonstrates the feasibility of selective amination at the C6 position.

The following table presents an example of an amination reaction on a related purine derivative.

| Starting Material | Amine | Base | Solvent | Temperature | Product | Reference |

| 2-Chloro-9-isopropyl-9H-purine | Ethylamine | Triethylamine | DMF | 90 °C | 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine |

Alcoholysis Reactions

The chlorine atom at the C6 position of the this compound ring is notably more reactive than the chlorine at the C2 position. This reactivity difference allows for selective nucleophilic substitution. Alcoholysis, the reaction with an alcohol, is a key transformation. In the presence of a base, various alcohols can displace the C6-chloro substituent to yield 2-chloro-6-alkoxy-9-ethyl-9H-purine derivatives. For instance, reaction with sodium ethoxide in ethanol yields 2-chloro-6-ethoxy-9-ethyl-9H-purine nih.gov. This method is versatile, allowing for the synthesis of a range of 6-aryloxy and 6-arylalkoxy derivatives by employing the corresponding phenols or arylalkyl alcohols nih.gov.

Table 1: Examples of Alcoholysis Reactions with 2,6-dichloropurines

| Reactant | Product | Reference |

|---|---|---|

| Ethanol | 2-chloro-6-ethoxy-9-ethyl-9H-purine | nih.gov |

| Benzyl alcohol | 2-chloro-6-benzyloxy-9-ethyl-9H-purine | nih.gov |

Modifications at the N9-Ethyl Moiety

While substitutions at the purine core are common, modifications to the N9-ethyl group provide another avenue for structural diversification. This can involve introducing functional groups onto the ethyl chain, which can then serve as a handle for further chemical transformations. For example, a hydroxyl group can be introduced to form 2,6-dichloro-9-(2-hydroxyethyl)-9H-purine. Another approach involves the synthesis of related compounds where the N9-substituent is varied, such as replacing the ethyl group with isopropyl or isobutyl groups, which is achieved by alkylating 2,6-dichloropurine with the corresponding alkyl halides nih.gov.

Introduction of Heteroaryl/Aryl Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly effective for creating carbon-carbon bonds by introducing aryl and heteroaryl groups at the C2 and C6 positions of the purine ring. The Suzuki-Miyaura and Stille coupling reactions are prominent examples.

The Suzuki-Miyaura coupling, which utilizes boronic acids, offers an efficient and non-toxic method for this purpose scispace.com. Due to the higher reactivity of the C6-chloro position, regioselective substitution can be achieved. For instance, reacting a 9-substituted-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 2-chloro-6-phenylpurine derivative scispace.comresearchgate.net. Using an excess of the boronic acid can lead to the substitution of both chlorine atoms scispace.com. This stepwise approach allows for the synthesis of purines with two different aryl substituents at the C2 and C6 positions scispace.com.

The Stille coupling reaction, which uses organotin reagents, is another versatile method for forming C-C bonds and is also regioselective, favoring substitution at the C6 position scispace.comlibretexts.orgorganic-chemistry.orgwikipedia.org.

Table 2: Regioselective Suzuki-Miyaura Coupling of 9-Benzyl-2,6-dichloropurine

| Boronic Acid (Equivalents) | Product | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid (1 equiv.) | 9-Benzyl-2-chloro-6-phenylpurine | 77% | scispace.com |

Radiolabeling Strategies, e.g., with ¹⁴C

Radiolabeling is essential for studying the metabolic fate of a compound. Carbon-14 (¹⁴C) is a commonly used isotope for this purpose. For purine derivatives, the ¹⁴C label can be incorporated into the purine ring itself. One method involves reacting 4,5-diamino-2,6-dichloropyrimidine with triethyl[¹⁴C]orthoformate to produce [8-¹⁴C]-2,6-dichloro-9H-purine researchgate.net. This radiolabeled precursor can then be N-alkylated with ethyl iodide to yield the target compound, [8-¹⁴C]-2,6-dichloro-9-ethyl-9H-purine. This strategy is applicable for the ¹⁴C-labeling of a variety of purines for use in drug development studies researchgate.net.

Purification and Characterization Techniques in Synthetic Studies

Purification: Following synthesis, purification is critical to isolate the desired compound from byproducts and unreacted starting materials.

Flash Chromatography: This is a standard technique for purifying purine derivatives. The choice of stationary and mobile phases depends on the polarity of the compound. For relatively non-polar purines, a silica gel column with a hexane/ethyl acetate solvent system is often effective teledynelabs.com. For more polar compounds, solvents like dichloromethane/methanol may be used, or reversed-phase chromatography on C18-functionalized silica can be employed teledynelabs.com. The crude product of 2,6-dichloro-9-isopropyl-9H-purine, an analog of the title compound, is purified by flash chromatography on silica gel nih.gov.

Recrystallization: This method is used to obtain highly pure crystalline material, which is also important for confirming the structure by X-ray crystallography.

Characterization: A combination of spectroscopic techniques is used to confirm the structure and assess the purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. For example, the ¹H NMR spectrum of 2,6-dichloro-9-isopropyl-9H-purine shows a characteristic singlet for the C8-H proton and signals corresponding to the isopropyl group nih.gov.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate molecular weight nih.gov.

Melting Point: The melting point is a physical property used to identify a compound and assess its purity. A sharp melting point range typically indicates a pure substance. For example, 2,6-dichloro-9-isopropyl-9H-purine is reported to have a melting point of 100–102 °C nih.gov.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule.

Advanced Structure Activity Relationship Sar Studies

Impact of Substituents at the C2, C6, and N9 Positions on Biological Activity

The biological profile of 2,6,dichloro-9-ethyl-9H-purine and its analogs is highly dependent on the substituents at the C2, C6, and N9 positions. Modifications at these sites can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

Role of Halogen Atoms at C2 and C6

The chlorine atoms at the C2 and C6 positions of the purine (B94841) ring are pivotal for its biological activity, primarily serving as reactive sites for nucleophilic substitution. This allows for the introduction of a wide array of functional groups to explore the chemical space around the purine core. The electrophilic nature of the C2 and C6 carbons, enhanced by the electron-withdrawing effect of the chlorine atoms, facilitates the synthesis of diverse libraries of 2,6,9-trisubstituted purine derivatives.

Studies have shown that the dichloro substitutions are a key starting point for generating compounds with significant biological activities. For instance, 2,6-dichloropurine (B15474) itself is a versatile precursor for the synthesis of various biologically active purine derivatives. researchgate.net The reactivity of the two chlorine atoms differs, with the C6 position being generally more susceptible to nucleophilic attack than the C2 position. This differential reactivity allows for sequential and regioselective modifications, enabling the synthesis of a broad range of 2,6-disubstituted purines with diverse biological profiles. nih.gov

The presence of a halogen at the C2 position, in particular, has been shown to influence the activity of purine derivatives. For example, introducing a chlorine atom at the C2 position can render purine nucleosides resistant to deamination by adenosine (B11128) deaminase, an enzyme that can inactivate certain therapeutic nucleoside analogs. mdpi.com This highlights the importance of the C2-chloro substituent in modulating the metabolic stability and, consequently, the biological activity of these compounds.

Influence of the N9-Ethyl Group and Other Alkyl Substituents

The alkyl group at the N9 position plays a crucial role in modulating the biological activity of 2,6-dichloropurine derivatives. The size, shape, and lipophilicity of this substituent can significantly impact the compound's interaction with its biological target.

A study on a series of 9-ethyl-9H-purine derivatives revealed that the N9-ethyl group is a key component for their anti-proliferative activity against various tumor cell lines. nih.gov Further SAR studies on these 9-ethyl-9H-purine derivatives indicated that the nature of substituents at other positions, in combination with the N9-ethyl group, dictates the potency and selectivity against different cancer cell types. For instance, the presence of a trifluoromethoxy or trifluoromethyl group on a phenyl ring at another position of the purine scaffold, in conjunction with the N9-ethyl group, was found to be crucial for significant activity against cervical cancer cells. nih.gov Similarly, an isopropoxy group in the same series showed a pronounced inhibitory effect on the proliferation of osteosarcoma and ovarian cancer cells. nih.gov

Stereochemical Considerations and Enantiomeric Potency

While 2,6-dichloro-9-ethyl-9H-purine itself is an achiral molecule, the introduction of chiral centers through substitution at the C2, C6, or within the N9-substituent can lead to stereoisomers with potentially different biological activities. The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with a biological target, which is often a chiral macromolecule like a protein.

The importance of stereochemistry in the biological activity of 2,6,9-trisubstituted purines is well-exemplified by the potent cyclin-dependent kinase (CDK) inhibitor roscovitine (B1683857). The (R)-enantiomer of roscovitine is significantly more active than its (S)-enantiomer, highlighting the stereospecificity of the interaction with the CDK active site. This differential activity underscores the importance of considering stereochemistry in the design of purine-based inhibitors.

Although specific studies on the enantiomeric potency of derivatives of this compound are not extensively reported, the general principles of stereoselectivity observed for other 2,6,9-trisubstituted purines suggest that if a chiral center were introduced, the resulting enantiomers would likely exhibit different biological potencies. Therefore, the stereochemical configuration is a critical parameter to consider in the development of chiral analogs of this compound.

SAR Insights from Analogs and Derivatives of this compound

The synthesis and evaluation of analogs and derivatives of this compound have provided valuable insights into the SAR of this class of compounds. By systematically modifying the substituents at the C2, C6, and N9 positions, researchers have been able to identify key structural features required for potent biological activity.

A study on the anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumor cell lines provides a close parallel to the target compound. In this study, the ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate analog demonstrated potent cytotoxic activity against all the tumor cell lines tested, with IC₅₀ values in the single-digit micromolar range. nih.gov This suggests that the 2,6-dichloro-9-substituted purine scaffold is a promising framework for the development of anti-cancer agents.

Furthermore, a wide range of 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated for their biological activities, often starting from 2,6-dichloropurine. nih.gov These studies have shown that the nature of the substituents at the C2 and C6 positions dramatically influences the biological outcome. For instance, replacement of the chloro groups with various amine or alkoxy moieties can lead to compounds with a spectrum of activities, including anti-proliferative, antiviral, and enzyme inhibitory effects. researchgate.netscielo.org.mx

The following table summarizes the SAR findings from studies on analogs of this compound:

| Position | Modification | Impact on Biological Activity |

| C2 | Substitution with various amines | Can lead to potent kinase inhibitors. researchgate.net |

| C6 | Substitution with different anilino groups | Can result in significant cytotoxic activity. researchgate.net |

| N9 | Variation of alkyl groups (e.g., ethyl, isopropyl) | Influences potency and selectivity against different cancer cell lines. nih.gov |

Computational Approaches to SAR Analysis

Computational methods play an increasingly important role in understanding the SAR of drug candidates and in guiding the design of new, more potent compounds. For this compound and its analogs, computational approaches such as pharmacophore modeling have been instrumental in elucidating the key structural requirements for biological activity.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dovepress.comnih.gov This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits.

Several studies have utilized pharmacophore modeling to understand the SAR of 2,6,9-trisubstituted purine derivatives. These models typically identify a common set of pharmacophoric features that are crucial for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A study on 2,6,9-trisubstituted purine derivatives as potential anticancer agents led to the development of a pharmacophore model that identified aromatic centers, a hydrogen acceptor/donor center, and a hydrophobic area as key features for cytotoxic activity. heteroletters.org This model was consistent with the observed activities of the synthesized compounds and provides a valuable tool for the design of new analogs with improved potency.

The general features of a pharmacophore model for 2,6,9-trisubstituted purine derivatives often include:

Hydrogen Bond Acceptors: Typically associated with the nitrogen atoms of the purine ring.

Hydrogen Bond Donors: Can be introduced through substituents at the C2 and C6 positions.

Hydrophobic Features: Often related to the N9-alkyl group and other hydrophobic substituents.

Aromatic Rings: Can be incorporated at the C2 or C6 positions to provide additional binding interactions.

These computational models, in conjunction with experimental data, provide a powerful platform for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This technique is instrumental in understanding the binding mode of purine derivatives within the active sites of biological targets like protein kinases.

For purine derivatives, docking studies have revealed key interactions that govern their inhibitory potential. Although specific studies focusing solely on this compound are not detailed, research on analogous 2,6,9-trisubstituted purines provides valuable insights. For instance, docking simulations of various purine analogs into the ATP-binding site of kinases frequently show that the purine core mimics the adenine (B156593) base of ATP. The nitrogen atoms at positions 1 and 3 are often involved in crucial hydrogen bond interactions with the hinge region of the kinase domain.

In the case of 2,6,dichloro-9-ethyl-9H-purine derivatives, the ethyl group at the N9 position is predicted to occupy a hydrophobic pocket. The size and lipophilicity of this substituent are critical; studies on similar purines show that a small alkyl group like ethyl can be optimal for fitting into this pocket, thereby enhancing binding affinity. mdpi.com The chlorine atoms at the C2 and C6 positions can also form halogen bonds or engage in other hydrophobic interactions, further stabilizing the ligand-receptor complex. For example, studies on related compounds have shown that chlorine is often a preferred substituent for satisfying binding into hydrophobic pockets. nih.gov

Simulations of related 2,9-disubstituted purine derivatives targeting EGFR-tyrosine kinase have identified specific amino acid residues, such as MET793 and THR854, that form hydrogen bonds with the ligand, contributing to high binding energy. nih.gov Such studies allow for a qualitative prediction of whether a given ligand will be a good substrate or a potential inhibitor by analyzing its binding orientations. harvard.edu

Table 1: Representative Molecular Docking Interactions for Purine Derivatives

| Ligand Class | Target Protein | Key Interacting Residues | Type of Interaction | Predicted Outcome |

|---|---|---|---|---|

| 2,9-disubstituted purines | EGFR-TK | MET793, THR854 | Hydrogen Bonding | High Binding Affinity |

| 9-allyl-purine derivatives | Hsp90 | - | Hydrophobic Interactions | Occupies ATP-binding pocket |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for predicting the activity of novel compounds and for optimizing lead structures.

For the class of 2,6,9-trisubstituted purines, three-dimensional QSAR (3D-QSAR) studies have been conducted to understand the structural requirements for cytotoxic activity against various cancer cell lines. nih.gov These models analyze the impact of different substituents on the purine core to determine which properties are most influential.

A key finding from these studies is that steric properties play a more dominant role than electronic properties in determining the cytotoxicity of these compounds, accounting for approximately 70% of the contribution. nih.govresearchgate.net This suggests that the size and shape of the substituents are critical for a proper fit within the biological target.

The 3D-QSAR models have generated contour maps that visualize the favorable and unfavorable regions for substitution on the purine scaffold. These analyses have concluded that:

Position C6: Connecting an arylpiperazinyl system at this position is beneficial for cytotoxic activity. nih.gov

Position C2: The use of bulky substituents at the C2 position is generally unfavorable and leads to decreased activity. nih.govresearchgate.net

Position N9: While not the primary focus of the cited QSAR model, separate SAR studies have shown that a small alkyl group, such as the ethyl group in this compound, confers significantly better inhibitory activity against targets like CDK12 compared to larger groups like isopropyl. mdpi.com

These models provide a robust framework for the rational design of new purine derivatives with enhanced potency. For example, one 3D-QSAR model for camptothecin (B557342) analogues yielded statistically significant results, which can be used to guide further structural optimization. mdpi.com

Table 2: Statistical Parameters of a Representative 3D-QSAR Model for Purine Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² (cross-validated) | 0.580 | Indicates good predictive ability of the model mdpi.com |

| r² (non-cross-validated) | 0.991 | Shows a strong correlation between predicted and experimental activities mdpi.com |

| Steric Contribution | ~70% | The size and shape of substituents are the primary drivers of activity nih.govresearchgate.net |

Mechanistic Investigations of Biological Activity

Cellular and Molecular Targets

Research into the biological effects of 2,6-dichloro-9-ethyl-9H-purine and analogous compounds has identified several key cellular and molecular targets. These interactions are primarily at the level of enzyme inhibition, where the purine (B94841) structure serves as a template for designing molecules that can fit into the active sites of specific enzymes, thereby blocking their catalytic function. The diverse substitutions at the 2, 6, and 9 positions of the purine ring allow for the fine-tuning of inhibitory activity and selectivity against these targets.

The primary mechanism through which this compound-based compounds exert their biological effects is through the inhibition of various enzymes. The purine core mimics the natural purine ligands of many enzymes, such as adenosine (B11128) triphosphate (ATP) in the case of kinases, allowing these synthetic compounds to act as competitive inhibitors.

While direct studies on the effect of this compound on the nucleotide biosynthesis pathway are not extensively documented, the broader class of purine analogues is well-known to interfere with these processes. Purine analogues can act as fraudulent substrates or allosteric inhibitors of enzymes involved in the de novo synthesis of purine nucleotides, a pathway essential for cell proliferation. For instance, compounds like 6-mercaptopurine (B1684380) and its prodrug azathioprine (B366305) are converted into fraudulent nucleotides that inhibit multiple enzymes in the purine biosynthesis pathway. Given that this compound is a synthetic purine derivative, it is plausible that its derivatives could be designed to modulate the activity of key enzymes in this pathway, such as amidophosphoribosyltransferase (ATase), the rate-limiting enzyme in de novo purine synthesis.

The 2,6,9-trisubstituted purine scaffold has been a prolific source of potent kinase inhibitors. The purine ring mimics the adenine (B156593) base of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.

Cyclin-Dependent Kinases (CDKs): Numerous studies have demonstrated the efficacy of 2,6,9-trisubstituted purines as inhibitors of CDKs, which are key regulators of the cell cycle. Derivatives synthesized from 2,6-dichloropurine (B15474) have shown significant inhibitory activity against CDK12 and CDK2. nih.gov For example, a series of novel 2,6,9-trisubstituted purines were synthesized and evaluated for their ability to inhibit various CDKs, demonstrating the versatility of this scaffold in targeting this family of enzymes. nih.gov The substitution pattern on the purine ring is critical for both potency and selectivity.

Src Kinase: The Src family of non-receptor tyrosine kinases are involved in various signal transduction pathways that regulate cell growth, differentiation, and survival. Overexpression or activation of Src is implicated in the development and progression of many cancers. Novel bone-targeted 2,6,9-trisubstituted purine inhibitors of Src tyrosine kinase have been developed, indicating that this scaffold is a viable starting point for targeting Src.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anti-cancer strategy. While direct evidence for this compound is limited, a patent has revealed that purine derivatives can act as potent inhibitors of both VEGFR-2 and the epidermal growth factor receptor (EGFR). rsc.org Furthermore, structurally related pyrimidine-based compounds have been extensively explored as VEGFR-2 inhibitors, suggesting the potential for purine-based analogues. researchgate.net

| Compound Class | Target Kinase | Reported Activity (IC50/Kd) |

|---|---|---|

| 2,6,9-Trisubstituted Purines | CDK1/cyclin B | Potent and selective inhibition |

| 2,6,9-Trisubstituted Purines | CDK2 | Inhibition in the micromolar range |

| 2,6,9-Trisubstituted Purines | Src | Development of potent inhibitors |

| Purine Derivatives | VEGFR-2 | Inhibition with IC50 values under 100 nM for some derivatives |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents. Research has shown that hydroxamic acid derivatives containing a purine moiety, synthesized from 2,6-dichloro-9H-purine, can act as potent HDAC inhibitors. The general structure of these inhibitors consists of a zinc-binding group (the hydroxamic acid), a linker, and a cap group (the purine). The structure-activity relationship studies of these compounds have provided insights into the optimal substitutions on the purine ring for potent HDAC inhibition. researchgate.net

| Compound Class | Target Enzyme | Key Structural Features | Reported Activity |

|---|---|---|---|

| Purine-based Hydroxamic Acids | HDACs | Purine cap group, linker, hydroxamic acid zinc-binding group | Potent inhibition of various HDAC isoforms |

Trypanosomal diseases, such as Chagas disease and African sleeping sickness, are caused by protozoan parasites of the Trypanosoma genus. These parasites rely on cysteine proteases for various physiological processes, making these enzymes attractive drug targets. This compound has been used as a starting material for the synthesis of purine-derived nitrile inhibitors of trypanosomal cysteine proteases, including cruzain from Trypanosoma cruzi and rhodesain and TbCatB from Trypanosoma brucei. nih.gov These inhibitors are designed to covalently modify the active site cysteine of the protease, leading to irreversible inhibition. The purine scaffold provides a rigid framework for the optimal presentation of the nitrile "warhead" to the enzyme's active site. nih.gov

| Inhibitor Class | Target Protease | Mechanism of Action | Reported Activity |

|---|---|---|---|

| Purine Nitriles | Cruzain | Covalent modification of active site cysteine | Potent inhibition |

| Purine Nitriles | Rhodesain | Covalent modification of active site cysteine | Potent inhibition |

| Purine Nitriles | TbCatB | Covalent modification of active site cysteine | Development of the first inhibitors for this enzyme |

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of the mycobacterial cell wall. It has emerged as a promising target for the development of new anti-tuberculosis drugs. While there are no direct reports on the inhibition of DprE1 by this compound, a recent study identified 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents that inhibit DprE1. This finding suggests that the purine scaffold is a viable starting point for the design of DprE1 inhibitors. The substitutions at the 2 and 6 positions of the purine ring were found to be crucial for the antimycobacterial activity.

Receptor Binding Affinity and Specificity

Current scientific literature accessible through targeted searches does not provide specific data on the receptor binding affinity and specificity of this compound. While the broader class of purine derivatives is known to interact with a wide array of purinergic receptors, such as P1, P2X, and P2Y, detailed binding profiles for this particular ethyl-substituted dichloropurine are not documented.

Interference with DNA/RNA Synthesis

There is no direct evidence from the available research to suggest that this compound functions by interfering with DNA or RNA synthesis. Studies on related compounds have focused on other mechanisms of action, and specific investigations into the effects of this molecule on nucleic acid polymerization have not been reported.

Cellular Pathway Modulation

Induction of Apoptosis

Research has demonstrated that analogues of 2,6-dichloropurine are potent inducers of apoptosis. A closely related compound, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, has been identified as a potent cytotoxic agent against various human solid tumor cell lines. nih.gov This compound exhibited single-digit micromolar IC₅₀ values, indicating significant bioactivity. nih.gov

Notably, its activity against the melanoma cell line A-375 was found to be mediated by the induction of apoptosis. This selective action against cancerous cells highlights the therapeutic potential of this class of purine compounds. nih.gov While many 6,8,9 poly-substituted purine analogues have been investigated as pro-apoptotic inducers, the data for ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate provides the most direct evidence for the apoptotic potential of the 2,6-dichloro-9-substituted purine scaffold. nih.govnih.gov

Table 1: Cytotoxic Activity (IC₅₀) of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate in Human Tumor Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| MCF-7 | Breast | 5.7 | nih.gov |

| HCT-116 | Colon | 4.9 | nih.gov |

| A-375 | Melanoma | 1.5 | nih.gov |

| G-361 | Melanoma | 2.1 | nih.gov |

Cell Cycle Arrest (e.g., G2 Phase)

While cell cycle modulation is a known mechanism for many purine derivatives, specific data demonstrating that this compound induces cell cycle arrest in the G2 phase is not available. However, studies on other 2,6,9-trisubstituted purines have shown effects on cell cycle progression. For instance, compound 7h ((9-ethyl-2-(4-methylpiperazin-1-yl)-9H-purin-6-yl)(4-(4-methylpiperazin-1-yl)phenyl)methanone) was found to cause cell cycle arrest at the S-phase in HL-60 cells. nih.gov Other purine analogues, such as derivatives of 6-mercaptopurine, have been associated with G2/M phase arrest. nih.gov These findings suggest that the 2,6,9-trisubstituted purine scaffold is a viable candidate for inducing cell cycle disruption, although the specific activity of the 2,6-dichloro-9-ethyl variant remains to be elucidated.

Modulation of Signaling Pathways (e.g., Hedgehog Pathway, TLR4/MyD88/NF-κB)

There are no specific studies in the reviewed literature that link this compound to the modulation of the Hedgehog or TLR4/MyD88/NF-κB signaling pathways. The Hedgehog pathway is a critical regulator in developmental processes and its aberrant activation is linked to various cancers. nih.gov Similarly, the TLR4/MyD88/NF-κB pathway is a key component of the innate immune system and is involved in inflammatory responses. nih.govnih.gov While research has focused on designing other purine derivatives, such as 9-cinnamyl-9H-purine analogues, to act as inhibitors of the TLR4/MyD88/NF-κB pathway, this activity has not been investigated for this compound. nih.gov

De-differentiation of Lineage-Committed Cells

The capacity to induce de-differentiation of lineage-committed cells has been notably attributed to a 2,6-disubstituted purine known as reversine (B1683945). nih.govresearchgate.net Reversine was found to induce mouse myogenic cells to revert to multipotent progenitor cells, which could then be redifferentiated into other cell types like osteoblasts and adipocytes. nih.govresearchgate.net However, reversine possesses a distinct substitution pattern (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine) compared to this compound. There is currently no scientific evidence to suggest that this compound shares this ability to induce cellular de-differentiation.

Preclinical Biological Evaluation

In Vitro Efficacy Studies

The in vitro anticancer potential of 2,6-dichloro-9-ethyl-9H-purine and its derivatives has been investigated across a range of human and murine cancer cell lines. These studies aim to determine the compound's ability to inhibit cancer cell proliferation and induce cell death.

The cytotoxic effects of 9-ethyl-9H-purine derivatives have been evaluated using standard methods such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Trypan Blue exclusion method. nih.govresearchgate.net These assays measure cell viability and proliferation to determine the concentration at which the compounds exert a significant inhibitory effect.

One study synthesized a series of novel 9-ethyl-9H-purine derivatives and tested their efficacy in inhibiting the proliferation of several tumor cell lines. nih.govresearchgate.net The evaluation was conducted on human cervical cancer cells (HeLa, SiHa, CaSki), murine osteosarcoma cells (LM8, LM8G7), and human ovarian cancer cells (OVSAHO, SKOV-3). nih.govresearchgate.net The inhibitory effects were assessed using both Trypan Blue exclusion and MTT assays. nih.govresearchgate.net

In a separate study, a related compound, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, demonstrated potent cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov This analog showed promising results with IC₅₀ values in the single-digit micromolar range, highlighting the potential of the 2,6-dichloropurine (B15474) scaffold as a basis for effective cytotoxic agents. nih.gov

While specific IC₅₀ values for this compound were not detailed in the provided search results, the data from related derivatives underscore the cytotoxic potential of this class of compounds against various cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Assay Method | Observed Effect | Reference |

|---|---|---|---|---|---|

| 9-ethyl-9H-purine derivatives | HeLa, SiHa, CaSki | Human Cervical Cancer | MTT, Trypan Blue | Inhibition of proliferation | nih.govresearchgate.net |

| 9-ethyl-9H-purine derivatives | LM8, LM8G7 | Murine Osteosarcoma | MTT, Trypan Blue | Inhibition of proliferation | nih.govresearchgate.net |

| 9-ethyl-9H-purine derivatives | OVSAHO, SKOV-3 | Human Ovarian Cancer | MTT, Trypan Blue | Inhibition of proliferation | nih.govresearchgate.net |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 | Human Breast Cancer | Not Specified | Potent cytotoxicity (IC₅₀ in µM range) | nih.gov |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | HCT-116 | Human Colon Cancer | Not Specified | Potent cytotoxicity (IC₅₀ in µM range) | nih.gov |

Flow cytometry is a critical technique used to analyze the cellular mechanisms underlying cytotoxicity. bio-rad-antibodies.com It allows for the detailed examination of a compound's effect on the cell cycle and its ability to induce apoptosis (programmed cell death). researchgate.netpurdue.edu By staining cells with specific fluorescent dyes, researchers can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identify apoptotic cells. purdue.edubio-rad-antibodies.com An increase in the sub-G1 population is often indicative of apoptosis. researchgate.net

While the general antiproliferative activity of this compound derivatives has been established, specific studies detailing the analysis of apoptosis and cell cycle arrest for this particular compound via flow cytometry were not identified in the search results. Such studies would be essential to elucidate the precise mechanism of action, determining whether the compound halts cell division at a specific checkpoint or triggers the apoptotic cascade.

The colony formation assay is an in vitro method used to determine the long-term proliferative capacity of cancer cells after treatment with a cytotoxic agent. mdpi.com This assay assesses the ability of a single cell to grow into a colony, providing insight into the effectiveness of a compound in causing reproductive cell death. mdpi.com

Specific data from colony formation assays for this compound were not available in the reviewed literature. This type of analysis would be a valuable next step in the preclinical evaluation to confirm its long-term efficacy in eradicating cancer cell populations.

Purine (B94841) analogs have been investigated for their potential as anti-malarial agents, as the Plasmodium parasite relies on salvaging purines from the host for its survival and replication. researchgate.net Research into the efficacy of various purine analogs has shown that some can effectively inhibit the intraerythrocytic cycle of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

One study evaluated a panel of purine analogs for their ability to inhibit the growth of P. falciparum in synchronized cultures. researchgate.net While the specific results for this compound were not singled out, the broader class of purine analogs was shown to have potential in reducing parasitemia. researchgate.net The mechanism of action for such compounds may involve hindering the activity of key plasmodial enzymes like PfHGXPRT (Plasmodial hypoxanthine-guanosine-xanthine phosphoribosyltransferase). researchgate.net The same study also performed cytotoxicity tests on human hepatocyte (HepG2) cells to assess the selectivity of the compounds. researchgate.net

Antimicrobial Activity

Antitubercular Activity (e.g., against Mtb H37Rv)

No direct studies evaluating the antitubercular activity of this compound against Mycobacterium tuberculosis H37Rv have been identified. However, research on other substituted purine analogs suggests that the purine scaffold is a viable starting point for the development of antitubercular agents.

A study focused on 6-oxo and 6-thio purine analogs revealed that N9-substitution appears to enhance antimycobacterial activity. nih.gov This finding suggests that the 9-ethyl group in this compound could be a favorable feature for potential activity. Furthermore, a series of 9-alkyl/aryl-2-aryl-6-carbamoylpurines were synthesized and assessed for their activity against M. tuberculosis strain H37Rv. nih.gov The structure-activity relationship (SAR) analysis in this study indicated that the substituents at both the N-9 and C-2 positions of the purine ring are critical for antitubercular efficacy. nih.gov For instance, a compound with a phenyl group at N-9 and a 4-hydroxyphenyl group at C-2 demonstrated an IC90 of 1.2 μg/mL. nih.gov

Table 1: Antitubercular Activity of Representative Purine Derivatives against M. tuberculosis H37Rv

| Compound | N-9 Substituent | C-2 Substituent | C-6 Substituent | IC90 (μg/mL) |

|---|---|---|---|---|

| 1Bd | Phenyl | 4-methoxyphenyl | Carbamoyl | < 0.19 |

| Analog | Phenyl | 4-hydroxyphenyl | Carbamoyl | 1.2 |

Data sourced from a study on 2,9-diaryl-6-carbamoylpurines. nih.gov

Antiviral Activity

Specific antiviral screening data for this compound is not available in the reviewed literature. However, the broader class of 2,6-disubstituted purines has been investigated for antiviral properties.

Derivatives of 2,6-dichloropurine have been synthesized and evaluated for their potential as antiviral agents. For example, a series of 6-anilino-9-benzyl-2-chloro-9H-purines were tested for antirhinovirus activity, with some compounds showing efficacy against four representative serotypes. sigmaaldrich.com Another study describes the synthesis of a novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. mdpi.com These studies underscore the potential of the 2,6-dichloropurine scaffold in antiviral drug discovery.

Anti-inflammatory Effects and Cytokine Modulation

There is no direct evidence from the reviewed literature to suggest that this compound has been evaluated for its anti-inflammatory effects or its ability to modulate cytokine production.

However, the purine framework is known to interact with various components of the inflammatory cascade. A study on 9-cinnamyl-9H-purine derivatives identified these compounds as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, which is crucial in inflammation. nih.govnih.gov One derivative, in particular, demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages and reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. nih.gov These findings suggest that purine derivatives can possess significant anti-inflammatory properties, though the specific effects of the 2,6-dichloro-9-ethyl substitution pattern remain to be investigated.

Table 2: Effect of a Representative 9-Cinnamyl-9H-purine Derivative (5e) on Pro-inflammatory Cytokines

| Cytokine | Effect |

|---|---|

| IL-6 | Reduction |

| TNF-α | Reduction |

Data is based on the activity of a 9-cinnamyl-9H-purine analog. nih.gov

Cardiomyogenesis Inducing Potential

No studies have directly assessed the cardiomyogenesis-inducing potential of this compound. However, 2,6-dichloropurine itself has been utilized as a starting material in the synthesis of 2,6-diamino-substituted purines, which were investigated as structural analogs of reversine (B1683945), a compound known to induce dedifferentiation of lineage-committed cells. arkat-usa.orgresearchgate.net These synthesized analogs were subsequently tested for their ability to support cardiomyogenic cell differentiation. arkat-usa.org This line of research suggests that the 2,6-disubstituted purine scaffold could be a promising template for developing agents that influence cell differentiation processes, including cardiomyogenesis.

In Vivo Efficacy Studies

Xenograft Mouse Models (e.g., MDA MB 231 breast carcinoma)

Direct in vivo efficacy studies of this compound in xenograft mouse models using MDA-MB-231 breast carcinoma cells have not been reported in the available literature. The MDA-MB-231 xenograft model is a well-established platform for evaluating preclinical therapies for triple-negative breast cancer. nih.govxenograft.netaltogenlabs.com

While specific data for the ethyl-substituted compound is lacking, a related compound, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, has demonstrated potent cytotoxic activity against various human solid tumor cell lines, including a breast cancer cell line (MCF-7), with single-digit micromolar IC50 values. nih.gov Although this is an in vitro finding and on a different breast cancer cell line, it provides a rationale for potential in vivo anti-tumor activity of 2,6-dichloro-9-substituted purines.

Parasitemia Models (e.g., T. brucei infected mice)

There are no specific reports on the in vivo efficacy of this compound in mouse models of parasitemia with Trypanosoma brucei. However, the 2,6-dichloropurine scaffold is a known starting point for the synthesis of compounds with trypanocidal activity.

In a medicinal chemistry campaign aimed at developing inhibitors of T. brucei, 2,6-dichloro-9H-purine was used as a precursor for the synthesis of a series of diaminopurine derivatives. nih.gov This effort led to the identification of a lead compound that progressed to in vivo efficacy studies, demonstrating the potential of this chemical class against T. brucei. nih.gov While this does not provide direct evidence for the activity of the 9-ethyl analog, it highlights the relevance of the 2,6-dichloropurine core in the design of anti-trypanosomal agents.

Selectivity and Specificity Profiling

Detailed investigations into the selectivity and specificity of a compound are crucial in preclinical development to understand its potential therapeutic window and off-target effects. For this compound, specific data on its interaction with various enzyme families and its activity against pathogens versus host cells are of primary interest.

Against Human Cysteine and Serine Proteases

A thorough review of the scientific literature reveals a notable absence of specific studies detailing the inhibitory activity and selectivity of this compound against human cysteine and serine proteases. While the broader class of purine derivatives has been explored for various enzymatic inhibitory activities, direct profiling of this particular ethyl-substituted dichloropurine against these protease families has not been reported.

In the wider context of substituted purines, research has often focused on their roles as kinase inhibitors, given the structural resemblance to adenosine (B11128), a natural ligand for ATP-binding sites. However, the potential for interaction with proteases, which play critical roles in numerous physiological and pathological processes, remains an under-investigated area for this specific compound. Cysteine proteases, such as cathepsins, and serine proteases, like trypsin and chymotrypsin, are important therapeutic targets, and the lack of data for this compound represents a significant gap in its preclinical characterization.

Future research endeavors would be necessary to establish a clear profile of this compound against a panel of human cysteine and serine proteases to determine its potency and selectivity. Such studies would typically involve in vitro enzymatic assays to determine inhibition constants (e.g., IC₅₀ or Kᵢ values) against a range of representative proteases.

Selectivity Index Determination (e.g., cytotoxicity vs. antitubercular MIC values)

The evaluation of a compound's potential as an anti-infective agent, such as for the treatment of tuberculosis, involves determining its efficacy against the pathogen relative to its toxicity towards host cells. This is quantified by the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (e.g., CC₅₀ in a mammalian cell line) to the minimum inhibitory concentration (MIC) against the microorganism. A higher SI value is indicative of a more promising therapeutic candidate.

With respect to this compound, there is currently no published data on its antitubercular activity (MIC against Mycobacterium tuberculosis) or its corresponding cytotoxicity profile in relevant mammalian cell lines. While some 9-substituted-purine derivatives have been investigated for their antimycobacterial properties, the specific ethyl-substituted analogue has not been a subject of these studies. For instance, one study on 9-ethyl-9H-purine derivatives focused on their anti-proliferative effects against various cancer cell lines, but did not extend to antitubercular screening.

To ascertain the potential of this compound as an antitubercular agent, it would be imperative to conduct whole-cell screening against M. tuberculosis to determine its MIC value. Concurrently, cytotoxicity assays using a standard mammalian cell line (e.g., Vero cells or a human lung fibroblast line) would be required to determine its CC₅₀. The resulting data would allow for the calculation of the Selectivity Index, providing a preliminary assessment of its therapeutic potential in this indication.

Table 1: Summary of Available Biological Data for this compound

| Biological Target/Activity | Result |

| Selectivity against human cysteine proteases | No data available |

| Selectivity against human serine proteases | No data available |

| Antitubercular MIC | No data available |

| Cytotoxicity (for SI calculation) | No data available |

| Selectivity Index (Antitubercular) | Not determined |

Future Directions and Therapeutic Potential

Development of Novel Therapeutic Agents based on 2,6-Dichloro-9-ethyl-9H-purine Scaffold

The 2,6-dichloro-9H-purine core, from which the 9-ethyl variant is derived, is a versatile template for creating potent and selective inhibitors of various biological targets. By strategically modifying the 2, 6, and 9 positions of the purine (B94841) ring, scientists have developed novel compounds targeting key enzymes involved in cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibitors: A significant area of research has focused on developing CDK inhibitors for cancer therapy.

CDK12 Inhibitors: Novel 2,6,9-trisubstituted purines have been synthesized as potent CDK12 inhibitors. These compounds demonstrate strong antiproliferative activity against HER2-positive breast cancer cell lines that overexpress CDK12.

CDK2 Inhibitors: The 9H-purine scaffold has been utilized to design selective and potent CDK2 inhibitors. One study produced a derivative, compound 3a, with a CDK2-cyclin E2 IC50 value of 6.0 ± 0.1 nM, showcasing the scaffold's potential in creating highly active agents against this cancer-related target.

Other Kinase and Protein Inhibitors: The scaffold has also been adapted to target other critical proteins in cancer signaling.

STAT3 Inhibitors: A series of 2,6-disubstituted purine derivatives were designed as small molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). One lead compound, PD26-TL07, showed significant antiproliferative activity in several cancer cell lines, with IC50 values as low as 1.25 ± 0.38 μM.

Bromodomain Ligands: The 2-amine-9H-purine scaffold was identified as a template for developing potent nanomolar ligands for the bromodomain of human BRD9, a target involved in chromatin regulation.

Structure-activity relationship (SAR) studies are crucial in this development process. For instance, research has shown that attaching an arylpiperazinyl system to the 6th position of the purine ring enhances cytotoxic activity, while bulky substituents at the C-2 position are less favorable.

| Compound Class | Target | Example Compound | Reported Activity | Therapeutic Area |

|---|---|---|---|---|

| 2,6,9-Trisubstituted Purine | CDK12 | 30d | Potent antiproliferative activity (GI50 < 50 nM) against HER2+ breast cancer cells. | Oncology |

| 2,6,9-Trisubstituted Purine | CDK2 | 3a | Highly potent inhibition (IC50 = 6.0 nM) against CDK2-cyclin E2. | Oncology |

| 2,6-Disubstituted Purine | STAT3 | PD26-TL07 | Antiproliferative activity (IC50 = 1.25 µM) against MDA-MB-231 cells. | Oncology |

| 2-Amine-9H-purine | BRD9 Bromodomain | 11 | Potent nanomolar ligand for the BRD9 bromodomain. | Oncology |

Exploration of Combination Therapies (e.g., synergism with Trastuzumab)

A promising future direction for derivatives of the this compound scaffold is their use in combination with existing targeted therapies to enhance efficacy. This is particularly relevant in cancers that develop resistance to first-line treatments.

One key example is the combination with Trastuzumab, a monoclonal antibody used to treat HER2-positive breast cancer. Although effective, more than half of patients respond poorly or develop resistance to Trastuzumab. Research has shown that novel CDK12 inhibitors derived from the 2,6,9-trisubstituted purine scaffold can work synergistically with Trastuzumab. In a study, the potent purine derivative 30d was co-administered with Trastuzumab to both Trastuzumab-sensitive (SK-Br3) and Trastuzumab-resistant (HCC1954) breast cancer cells. The results indicated a modest but clear synergistic effect, where the combination enhanced the growth-inhibitory activity of Trastuzumab in both cell lines. This suggests that such purine derivatives could be used to increase the effectiveness of Trastuzumab and potentially re-sensitize resistant tumors to the antibody therapy. The general concept of combining agents to achieve synergistic effects is a well-established strategy in cancer therapy.

Addressing Drug Resistance Mechanisms

The development of drug resistance is a major obstacle in cancer treatment. Derivatives of the this compound scaffold are being specifically investigated to overcome these resistance mechanisms.

In the context of HER2-positive breast cancer, resistance to Trastuzumab can arise from various molecular changes, including mutations in the HER2 receptor, upregulation of downstream signaling pathways, or activation of alternative survival pathways. The gene for CDK12 is often co-amplified with the HER2 oncogene and has been implicated in the development of Trastuzumab resistance. By designing potent CDK12 inhibitors based on the purine scaffold, researchers are directly targeting a mechanism of resistance. These novel inhibitors have shown strong and equal antiproliferative activity against both Trastuzumab-sensitive and Trastuzumab-resistant HER2-positive breast cancer cells, demonstrating their potential to bypass the resistance mechanisms that render Trastuzumab ineffective. This approach aligns with the broader strategy of developing multi-targeted therapies or new molecules that modulate biological targets to circumvent cancer's ability to evade treatment.

Application in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) are a group of poverty-related infectious diseases that affect over a billion people worldwide. There is a constant need for new, effective, and accessible treatments for these conditions. While direct research linking this compound to NTDs is not extensive, the underlying chemistry of related heterocyclic compounds shows significant promise in the field of antiprotozoal drug discovery.

For instance, dicationic diaryl-aza-heterocycles, which can be synthesized from related dichloro-heterocyclic precursors, have demonstrated potent in vitro activity against the protozoan parasites Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the most virulent malaria parasite). One such compound exhibited an IC50 value of 6 nM against T. b. rhodesiense. Furthermore, other natural and synthetic compounds are actively being screened for antiprotozoal activity against parasites like Entamoeba histolytica and Giardia lamblia. Given that the purine scaffold is fundamental to the metabolism of many parasites, it represents a logical and attractive target for the design of new anti-infective agents. The exploration of derivatives of this compound could, therefore, open new avenues for developing drugs against various NTDs.

Advanced Preclinical Development and Lead Optimization

Moving a promising chemical scaffold from initial discovery to a viable drug candidate requires extensive preclinical development and lead optimization. Numerous studies on 2,6,9-trisubstituted purines derived from the 2,6-dichloropurine (B15474) starting material exemplify this process.

The optimization process involves systematically altering the chemical structure to improve desired properties, such as:

Potency and Selectivity: Researchers fine-tune substitutions at the 2, 6, and 9 positions to maximize activity against the intended target while minimizing effects on other proteins, thereby reducing potential side effects.

Pharmacokinetic Properties: An essential step is ensuring the compound has favorable drug-like properties. For example, the purine derivative 30e was found to be highly stable in liver microsomes and did not inhibit major CYP enzymes, indicating a lower potential for drug-drug interactions and a more stable metabolic profile.

Compliance with Medicinal Chemistry Principles: Lead candidates are often evaluated against criteria such as Lipinski's rules to ensure they possess characteristics (e.g., appropriate molecular weight and lipophilicity) that are favorable for oral bioavailability. Compound 7h, identified in one study, was noted for its high potency and compliance with these rules.

Computational tools like 3D-QSAR modeling are also employed to better understand the relationship between a compound's structure and its biological activity, which helps guide the design of more effective and selective molecules. These ongoing optimization efforts are critical for advancing the most promising purine derivatives toward clinical trials.

Q & A

Q. Q1. What are the established methods for synthesizing 2,6-dichloro-9-ethyl-9H-purine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the 9-position of purine derivatives. For example, 2,6-dichloro-9-isopropyl-9H-purine reacts with ethylamine hydrochloride in DMF/triethylamine at 90°C to yield the ethyl-substituted analog. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), stoichiometric ratios (e.g., 1:1.05 ethylamine to dichloropurine), and reaction duration (3–5 hours). Post-synthesis purification via crystallization from diethyl ether enhances purity .

Q. Q2. How is the molecular structure of this compound characterized, and what tools validate its stereochemical configuration?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. The compound’s bicyclic purine core, chlorine substituents (2,6-positions), and ethyl group (9-position) are confirmed via SHELXL refinement, with hydrogen atoms placed using difference Fourier maps. Bond angles (e.g., N3–C4–N9 = 105.9°) and torsional parameters (e.g., C6–N1–C2–Cl11 = 178.7°) are calculated from crystallographic data .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between computational models and experimental data for this compound’s biological activity?

Methodological Answer: Discrepancies often arise from solvation effects or force field limitations in molecular dynamics (MD) simulations. To address this:

Validate docking results with in vitro assays (e.g., enzyme inhibition or cytotoxicity studies).

Use high-resolution crystallography (≤1.0 Å) to refine ligand-protein interaction models.

Cross-reference computational data with spectroscopic evidence (e.g., NMR chemical shifts for Cl–C interactions) .

Q. Q4. What experimental design considerations are critical for studying this compound’s potential as an antitumor agent?

Methodological Answer:

- Target Selection: Prioritize kinases or adenosine receptors (e.g., A2A) due to purine’s role in signaling pathways.

- Dose-Response Analysis: Use IC50 assays with ATP-competitive controls (e.g., staurosporine).

- Metabolic Stability: Assess hepatic microsomal degradation rates via HPLC-MS.

- Structural Derivatives: Compare activity with analogs (e.g., 9-isopropyl or ribofuranosyl derivatives) to identify pharmacophores .

Q. Q5. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV/Vis: Use C18 columns with acetonitrile/water (70:30) mobile phase; detection at 254 nm (purine absorbance).

- LC-MS/MS: Employ electrospray ionization (ESI) in positive mode; monitor m/z 217→154 (Cl loss fragment).

- Validation: Follow ICH guidelines for linearity (R<sup>2</sup> >0.99), precision (%RSD <5%), and recovery (85–115%) .

Methodological Challenges and Solutions

Q. Q6. How can enantiomeric impurities in this compound derivatives be detected and resolved?

Methodological Answer: Chiral separation is achieved via:

- Chromatography: Use CHIRALPAK®IA columns with hexane/t-BuOMe/iPrOH (95:3:2).

- Polarimetry: Measure specific rotation ([α]D<sup>25</sup> = ±40–43° for enantiomers).

- Crystallization: Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to isolate pure enantiomers .

Q. Q7. What strategies mitigate decomposition of this compound during long-term storage?

Methodological Answer:

- Storage Conditions: Maintain at 2–8°C under argon to prevent oxidation.

- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions.

- Monitoring: Conduct periodic HPLC analysis to track degradation products (e.g., 9-ethylhypoxanthine) .

Data Interpretation and Reporting

Q. Q8. How should researchers statistically analyze dose-response data for this compound in enzyme inhibition studies?

Methodological Answer:

Q. Q9. What are the best practices for reporting crystallographic data of this compound in publications?

Methodological Answer:

- CIF Submission: Deposit refined CIF files in the Cambridge Structural Database (CSD).

- Validation: Use checkCIF/PLATON to verify geometry (e.g., Rint <5%, Δρ <0.3 eÅ<sup>−3</sup>).

- Visualization: Include ORTEP diagrams with 50% probability ellipsoids and H-bonding networks .

Safety and Compliance

Q. Q10. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.